molecular formula C17H23BN2O3 B1402314 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1205683-33-5

1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No.: B1402314
CAS No.: 1205683-33-5
M. Wt: 314.2 g/mol
InChI Key: GCDFMMCXCDMFMR-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (CAS: 1205683-33-5) is a boronic ester-containing pyrazole derivative. Its structure features a phenoxyethyl substituent at the 1-position of the pyrazole ring and a pinacol boronate ester at the 4-position. This compound is primarily utilized as an intermediate in Suzuki–Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name

1-(2-phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-12-19-20(13-14)10-11-21-15-8-6-5-7-9-15/h5-9,12-13H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDFMMCXCDMFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001137050
Record name 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205683-33-5
Record name 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205683-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001137050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole class of compounds, which are known for their diverse pharmacological properties. The incorporation of a dioxaborolane moiety enhances its stability and bioactivity.

  • Molecular Formula : C19H30BNO5
  • Molecular Weight : 363.256 g/mol
  • CAS Number : 957061-20-0

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The specific compound of interest has shown promising results in various biological assays.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Pyrazoles often act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.
  • Interaction with Receptors : The phenoxyethyl group may facilitate interactions with various receptors involved in cellular signaling.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

  • Cell Viability Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. For instance:
    • MCF-7 (breast cancer): IC50 = 9.46 µM
    • MDA-MB-231 (breast cancer): IC50 = 7.75 µM
      These values indicate a higher potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using various models:

  • In Vivo Studies : In mouse models of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50/Effect
AnticancerMCF-79.46 µM
MDA-MB-2317.75 µM
Anti-inflammatoryMouse paw edema modelSignificant reduction

Case Studies and Clinical Implications

  • Case Study on Anticancer Efficacy : A study conducted on various pyrazole derivatives showed that modifications at the pyrazole ring can enhance anticancer activity. The addition of the dioxaborolane group in this compound was found to improve solubility and bioavailability .
  • Safety Profile Evaluation : Toxicity studies indicated that the compound exhibited low toxicity in animal models up to doses of 2000 mg/kg without significant adverse effects . This suggests a favorable safety profile for potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole exhibits potential as a pharmaceutical agent. Its boron-containing structure is significant in drug design as boron compounds can interact with biological systems in unique ways.

Case Study: Anticancer Activity
Research indicates that pyrazole derivatives possess anticancer properties. A study demonstrated that compounds similar to this pyrazole derivative can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dioxaborolane moiety enhances the compound's ability to target specific cancer pathways, making it a candidate for further development in cancer therapy .

Agricultural Chemistry

The compound is also being investigated for its potential use as a pesticide or herbicide. The phenoxyethyl group is known for providing herbicidal activity, while the boron component may enhance the stability and efficacy of the active ingredient.

Case Study: Herbicide Development
In agricultural research, compounds with similar structures have shown promising results in controlling weed growth without harming crops. The integration of this compound into formulations could lead to more effective and environmentally friendly agricultural practices .

Materials Science

The unique properties of this compound make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis
Research has shown that incorporating boron into polymer matrices can improve mechanical properties and thermal stability. This compound could serve as a cross-linking agent or additive in polymer formulations to enhance performance characteristics .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Pyrazole-Based Boronic Esters
Compound Name Substituent at Pyrazole 1-Position Molecular Formula Molecular Weight Key Applications
Target Compound 2-Phenoxyethyl C₁₉H₂₅BN₂O₃ 356.23 Medicinal chemistry (cross-coupling)
1-(2,2-Dimethoxyethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 2,2-Dimethoxyethyl C₁₃H₂₃BN₂O₄ 282.15 Organic synthesis intermediates
1-Methyl-4-(4-(dioxaborolan-2-yl)phenyl)-1H-pyrazole Methyl C₁₆H₂₁BN₂O₂ 284.16 Catalytic coupling reactions
1-(2-(Pyrrolidin-1-yl)ethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 2-(Pyrrolidin-1-yl)ethyl C₁₇H₂₇BN₃O₂ 316.23 Bioactive molecule synthesis
1-Phenyl-4-(dioxaborolan-2-yl)-1H-pyrazole Phenyl C₁₅H₁₉BN₂O₂ 270.14 Material science
1-(2-Fluoro-3-methylbenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 2-Fluoro-3-methylbenzyl C₁₈H₂₂BFN₂O₂ 328.19 Antiviral/anticancer agents
Key Observations :
  • Lipophilicity: The phenoxyethyl group in the target compound confers higher logP (~3.2) compared to methyl (logP ~1.8) or dimethoxyethyl (logP ~1.5) analogs, favoring blood-brain barrier penetration .
  • Reactivity : Electron-withdrawing groups (e.g., fluorine in 1-(2-Fluoro-3-methylbenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole) enhance electrophilicity of the boronate, accelerating cross-coupling reactions .
  • Steric Effects : Bulky substituents (e.g., 2-(pyrrolidin-1-yl)ethyl) may hinder coupling efficiency due to steric hindrance .
Key Findings :
  • The phenoxyethyl group in the target compound contributes to moderate solubility but high plasma protein binding, suggesting prolonged circulation .
  • Fluorinated analogs exhibit superior potency (lower IC₅₀) due to enhanced target engagement and metabolic stability .

Preparation Methods

Typical Borylation Protocol

  • Reagents: 4-bromo- or 4-chloropyrazole derivatives, bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2), potassium acetate as base.
  • Solvent: 1,4-Dioxane or DMF.
  • Conditions: Heating at 80–110 °C under inert atmosphere for several hours or microwave irradiation for accelerated reaction.
  • Purification: Flash chromatography on silica gel.

Example Data

Parameter Details
Starting material 4-bromo-1H-pyrazole
Borylation reagent Bis(pinacolato)diboron (1.1 equiv)
Catalyst Pd(dppf)Cl2 (5–10 mol%)
Base Potassium acetate (3 equiv)
Solvent 1,4-Dioxane
Temperature 100 °C
Time 12–16 hours or microwave 30 min
Yield 70–85%

This step yields the boronic ester-functionalized pyrazole, which is stable and amenable to further functionalization.

N-Alkylation with 2-Phenoxyethyl Group

The key step to obtain the target compound is the alkylation of the pyrazole nitrogen with a 2-phenoxyethyl halide (usually chloride or bromide).

Alkylation Conditions

  • Reagents: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 2-phenoxyethyl chloride or bromide.
  • Base: Cesium carbonate or potassium carbonate.
  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
  • Temperature: 20 °C to 160 °C (microwave-assisted heating accelerates the reaction).
  • Time: 0.5 to 16 hours depending on conditions.
  • Purification: Silica gel chromatography (hexanes/ethyl acetate gradient).

Representative Procedure

  • Mix 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equiv), 2-phenoxyethyl chloride (1.2 equiv), and cesium carbonate (1.5 equiv) in DMF.
  • Heat the mixture under microwave irradiation at 160 °C for 30 minutes.
  • Concentrate under reduced pressure and purify by silica gel chromatography to isolate the product in near quantitative yield.

Alternative Base and Conditions

  • Potassium carbonate can be used at room temperature for longer reaction times (up to 16 h) with good yields (~60%) but slower reaction rate.
  • Sodium hydride base in DMF with 2-(chloromethoxy)ethyl derivatives has also been reported for related pyrazole boronic esters, indicating the feasibility of strong base-mediated alkylation at low temperature.

Summary of Key Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Borylation of pyrazole 4-bromo-1H-pyrazole, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, 12 h 70–85 Standard Suzuki-Miyaura borylation
N-Alkylation Pyrazole boronic ester, 2-phenoxyethyl chloride, Cs2CO3, DMF, 160 °C, microwave, 0.5 h ~100 Microwave-assisted fast alkylation
N-Alkylation (alt.) Pyrazole boronic ester, 2-phenoxyethyl chloride, K2CO3, DMF, RT, 16 h ~60 Mild conditions, longer time

Additional Research Findings

  • Microwave-assisted alkylation significantly reduces reaction time and improves yield compared to conventional heating.
  • Cesium carbonate is preferred over potassium carbonate for faster and higher yielding alkylation.
  • The boronic ester moiety is stable under the alkylation conditions, allowing for selective functionalization without deborylation.
  • Silica gel chromatography with hexanes/ethyl acetate gradient effectively purifies the final product.
  • Spectroscopic data (NMR, MS) confirm the structure and purity of the compound after synthesis.

Q & A

What are the recommended synthetic routes for 1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole?

Level: Basic
Methodological Answer:
The compound can be synthesized via a multi-step approach:

Core Pyrazole Formation: React phenoxyethyl hydrazine derivatives with diketones or β-ketoesters under reflux in ethanol or DMSO to form the pyrazole core .

Boronic Ester Introduction: Utilize Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and KOAc in dioxane at 80–100°C .

Purification: Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) yield high-purity product.
Key Considerations: Monitor reaction progress via TLC; optimize stoichiometry to minimize byproducts .

Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

Level: Basic
Methodological Answer:
Critical techniques include:

Technique Key Data Reference
¹H/¹³C NMR Aromatic protons (δ 6.5–8.5 ppm), boronic ester protons (δ 1.0–1.3 ppm)
IR B-O stretching (~1350 cm⁻¹), C-N pyrazole (~1500 cm⁻¹)
X-ray Crystallography Dihedral angles between pyrazole and phenoxyethyl groups (e.g., 16.83°–51.68°)
Mass Spectrometry Molecular ion peak (e.g., [M+H]⁺ at m/z 369.2)

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Level: Advanced
Methodological Answer:
Optimization strategies:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability in polar solvents .
  • Solvent System: Use THF/H₂O (3:1) with Na₂CO₃ as base to balance solubility and reactivity.
  • Ligand Effects: Bulky ligands (e.g., SPhos) improve steric control, reducing homocoupling byproducts .
  • Temperature: 60–80°C for 12–24 hours maximizes yield while avoiding decomposition.
    Data Contradiction Note: Discrepancies in reported yields (e.g., 65% vs. 85%) may arise from substrate electronic effects or trace moisture .

How should researchers address discrepancies in biological activity data for pyrazole-boronic ester derivatives?

Level: Advanced
Methodological Answer:

Assay Validation: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

Purity Checks: Confirm compound integrity via HPLC (>98% purity) to rule out degradation .

Structural Confirmation: Use X-ray or NOESY to verify substituent orientation, which impacts target binding .

Meta-Analysis: Compare IC₅₀ values across studies, adjusting for solvent (DMSO vs. saline) and concentration gradients .

What storage and handling protocols ensure compound stability?

Level: Basic
Methodological Answer:

  • Storage: –20°C under inert atmosphere (Ar/N₂) to prevent boronic ester hydrolysis .
  • Handling: Use anhydrous solvents (e.g., THF over EtOH) and gloveboxes for moisture-sensitive steps.
  • Stability Tests: Monitor via ¹H NMR (disappearance of B-O peaks indicates degradation) .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Level: Advanced
Methodological Answer:

DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Docking Studies: Model interactions with catalytic Pd centers (e.g., bond distances <2.5 Å favor transmetallation) .

Solvent Effects: Use COSMO-RS to simulate solvent polarity impacts on reaction energy barriers .

What purification methods effectively isolate this compound from synthetic mixtures?

Level: Basic
Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/EtOAc (4:1 → 1:1) to separate boronic ester from pinacol byproducts .
  • Recrystallization: Ethanol/water (7:3) at –20°C yields crystalline product (mp 141–143°C) .
  • HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) for >99% purity in biological assays .

How to design structure-activity relationship (SAR) studies for derivatives?

Level: Advanced
Methodological Answer:

Substituent Variation: Modify phenoxyethyl (e.g., electron-withdrawing groups) and pyrazole positions .

Biological Testing: Screen against kinase panels (e.g., EGFR, VEGFR2) to map activity cliffs .

Data Correlation: Use QSAR models linking logP, polar surface area, and IC₅₀ values .

What are common synthetic byproducts, and how can they be identified?

Level: Advanced
Methodological Answer:

  • Homocoupled Products: Detect via GC-MS (higher molecular weight peaks) .
  • Deboronation Byproducts: Identify by loss of B-O IR peaks (~1350 cm⁻¹) .
  • Oxidation Products: Monitor via ¹H NMR (new aromatic proton signals at δ 7.0–7.5 ppm) .

How to resolve contradictions in reported crystal structure parameters?

Level: Advanced
Methodological Answer:

Data Reanalysis: Refine X-ray diffraction data with SHELX to check for overlooked H-bonding (e.g., O–H···N interactions) .

Temperature Effects: Compare datasets collected at 100 K vs. 298 K to assess thermal motion artifacts.

Crystallization Conditions: Vapor diffusion (ether/pentane) vs. slow cooling may alter packing motifs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Phenoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

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